molecular formula C16H22O2Si B8491747 4-{[Tert-butyl(dimethyl)silyl]oxy}-1-phenylbut-2-yn-1-one CAS No. 81535-84-4

4-{[Tert-butyl(dimethyl)silyl]oxy}-1-phenylbut-2-yn-1-one

Cat. No. B8491747
Key on ui cas rn: 81535-84-4
M. Wt: 274.43 g/mol
InChI Key: KWINCCGVOOJRKI-UHFFFAOYSA-N
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Patent
US07723365B2

Procedure details

A solution of n-BuLi in hexanes (1.6 M, 22.7 mL, 36.3 mmol, 1.20 equiv) was added to a solution of tert-butyl(dimethyl)(prop-2-yn-1-yloxy)silane (7.37 mL, 36.3 mmol, 1.20 equiv) in THF (150 mL) at −78° C. and the resultant mixture was stirred for 1 hour. N-methoxy-N-methylbenzamide (4.61 mL, 30.3 mmol, 1 equiv) was added and the reaction mixture was warmed to 23° C. and stirred for 16 h. The reaction mixture was partitioned between a 1:1 mixture of saturated ammonium chloride solution and brine (200 mL) and ethyl acetate (250 mL). The organic layer was dried over sodium sulfate and concentrated. The residue was purified by flash column chromatography (silica, 100% hexanes, grading to 50% EtOAc in hexanes) to provide 4-{[tert-butyl(dimethyl)silyl]oxy}-1-phenylbut-2-yn-1-one (3-2) as a light yellow oil. 1H NMR (300 MHz, CDCl3) δ 8.15 (m, 2H), 7.62 (m, 1H), 7.48 (m, 2H), 4.60 (s, 2H), 0.95 (s, 9H), 0.18 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
22.7 mL
Type
reactant
Reaction Step One
Quantity
7.37 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.61 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li]CCCC.[C:6]([Si:10]([CH3:16])([CH3:15])[O:11][CH2:12][C:13]#[CH:14])([CH3:9])([CH3:8])[CH3:7].CON(C)[C:20](=[O:27])[C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1>C1COCC1>[Si:10]([O:11][CH2:12][C:13]#[C:14][C:20]([C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[O:27])([C:6]([CH3:8])([CH3:9])[CH3:7])([CH3:15])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
22.7 mL
Type
reactant
Smiles
Name
Quantity
7.37 mL
Type
reactant
Smiles
C(C)(C)(C)[Si](OCC#C)(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
4.61 mL
Type
reactant
Smiles
CON(C(C1=CC=CC=C1)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between a 1:1 mixture of saturated ammonium chloride solution and brine (200 mL) and ethyl acetate (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (silica, 100% hexanes, grading to 50% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCC#CC(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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